molecular formula C11H16N2OS B5636850 1-Cyclopentyl-3-(furan-2-ylmethyl)thiourea CAS No. 5808-01-5

1-Cyclopentyl-3-(furan-2-ylmethyl)thiourea

Cat. No.: B5636850
CAS No.: 5808-01-5
M. Wt: 224.32 g/mol
InChI Key: SRRWLTHMTZCVFR-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(furan-2-ylmethyl)thiourea is an organic compound with the molecular formula C₁₁H₁₆N₂OS. It is a thiourea derivative characterized by the presence of a cyclopentyl group and a furan-2-ylmethyl group attached to the thiourea moiety.

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(furan-2-ylmethyl)thiourea typically involves the reaction of cyclopentylamine with furan-2-carbaldehyde, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The general synthetic route can be summarized as follows:

    Formation of Schiff Base: Cyclopentylamine reacts with furan-2-carbaldehyde to form a Schiff base intermediate.

    Addition of Thiourea: The Schiff base intermediate reacts with thiourea to yield this compound.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and solvent choice .

Chemical Reactions Analysis

1-Cyclopentyl-3-(furan-2-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea moiety to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

1-Cyclopentyl-3-(furan-2-ylmethyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(furan-2-ylmethyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to antimicrobial effects. The furan-2-ylmethyl group enhances its binding affinity and specificity for certain targets, while the thiourea moiety can form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

1-Cyclopentyl-3-(furan-2-ylmethyl)thiourea can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopentyl-3-(furan-2-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c15-11(13-9-4-1-2-5-9)12-8-10-6-3-7-14-10/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRWLTHMTZCVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973653
Record name N-Cyclopentyl-N'-[(furan-2-yl)methyl]carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5808-01-5
Record name N-Cyclopentyl-N'-[(furan-2-yl)methyl]carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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